

Introduction: The Role of Alicyclic Scaffolds in Modern Chemistry

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Compound of Interest

Compound Name: *N*-ethylcyclopentanamine

Cat. No.: B2991286

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N-ethylcyclopentanamine (CAS No. 45592-46-9) is a cyclic secondary amine that belongs to a class of compounds increasingly utilized as versatile intermediates in organic synthesis.[1][2] In the context of drug development, small, lipophilic, and saturated ring systems like the cyclopentane moiety are valuable for exploring chemical space, often improving pharmacokinetic properties such as metabolic stability and membrane permeability. As a secondary amine, **N-ethylcyclopentanamine** is a nucleophilic building block, enabling its incorporation into larger molecular frameworks through reactions like acylation, alkylation, and arylation.[3] This guide serves as a technical resource for scientists, detailing the core chemical principles and practical methodologies associated with this compound.

Molecular Structure and Physicochemical Properties

The structure of **N-ethylcyclopentanamine** consists of a five-membered cyclopentane ring bonded to the nitrogen atom of an ethylamine group.[4] The nitrogen atom is sp^3 -hybridized, with its lone pair of electrons conferring basicity and nucleophilicity to the molecule.

Figure 1: Chemical structure of **N-ethylcyclopentanamine**.

The key physicochemical properties of **N-ethylcyclopentanamine** are summarized in Table 1. Its liquid state at room temperature, moderate boiling point, and basicity are characteristic of a low-molecular-weight secondary amine.

Table 1: Physicochemical Properties of **N-ethylcyclopentanamine**

Property	Value	Source(s)
IUPAC Name	N-ethylcyclopentanamine	[4]
CAS Number	45592-46-9	[4]
Molecular Formula	C ₇ H ₁₅ N	[4]
Molecular Weight	113.20 g/mol	[4]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	119-120 °C (at 29 Torr)	[5]
Density	0.84 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	11.12 ± 0.20 (Predicted)	[5]
SMILES	CCNC1CCCC1	[4]

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N |[4] |

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing **N-ethylcyclopentanamine** is the reductive amination of cyclopentanone with ethylamine.[6] This one-pot reaction is highly efficient and proceeds through two key mechanistic steps: the formation of an imine (or enamine) intermediate, followed by its immediate reduction to the target secondary amine.

Figure 2: Synthesis of **N-ethylcyclopentanamine** via reductive amination.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful reductive amination.

- **Acid Catalyst:** The initial condensation between cyclopentanone and ethylamine to form the imine is catalyzed by a mild acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

- Reducing Agent: A mild reducing agent is required. Strong hydrides like LiAlH_4 would reduce the starting ketone before it can react with the amine. Sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$, is an ideal choice because it is less reactive than sodium borohydride (NaBH_4) and is selective for the reduction of the protonated imine (iminium ion) over the ketone. This selectivity allows the entire reaction to be performed in a single pot.

Field-Proven Experimental Protocol

Objective: To synthesize **N-ethylcyclopentanamine** from cyclopentanone and ethylamine using a one-pot reductive amination procedure.

Materials:

- Cyclopentanone (1.0 eq)
- Ethylamine (2.0 M solution in THF, 1.2 eq)
- Sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$ (1.5 eq)
- Glacial Acetic Acid (1.1 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and anhydrous DCM or DCE.
- Cool the solution to 0 °C using an ice bath.
- Add ethylamine solution (1.2 eq) dropwise, followed by the dropwise addition of glacial acetic acid (1.1 eq).

- Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
- In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
Caution: Gas evolution may occur.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **N-ethylcyclopentanamine**.

Purification Methodologies

The crude product from the synthesis typically contains unreacted starting materials and solvent residues. Purification is essential to obtain the compound in high purity for subsequent applications.

Protocol: Purification by Fractional Distillation

Distillation is highly effective for purifying liquid amines when there is a significant boiling point difference between the product and impurities.^[1]

- Set up a fractional distillation apparatus. Ensure all glassware is dry.
- Transfer the crude **N-ethylcyclopentanamine** oil to the distillation flask. Add a few boiling chips.
- For amines, it is often beneficial to perform the distillation under a vacuum or an inert atmosphere (nitrogen) to prevent oxidation and the formation of carbonate salts from

atmospheric CO₂.

- Slowly heat the flask. Collect the fraction that distills at the expected boiling point (e.g., ~119-120 °C at 29 Torr).[5]
- The final product should be a clear, colorless liquid.

Spectroscopic Characterization

Mass Spectrometry

The electron ionization (EI) mass spectrum provides confirmation of the molecular weight and key structural features through its fragmentation pattern.

- Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 113, consistent with the molecular formula C₇H₁₅N.[2] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, adhering to the Nitrogen Rule.
- Base Peak (m/z 84): The most intense peak (base peak) in the spectrum is at m/z 84. This fragment is formed via α-cleavage, a characteristic fragmentation pathway for amines. The bond between the α-carbon (on the ethyl group) and the β-carbon is cleaved, resulting in the loss of a methyl radical (•CH₃, mass 15). The resulting fragment, [C₆H₁₂N]⁺, is stabilized by resonance.
- Other Key Fragments: Another significant peak appears at m/z 98, corresponding to the loss of an ethyl radical (•CH₂CH₃, mass 29) through cleavage of the C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted spectra based on established chemical shift principles and data from analogous compounds. Experimental values may vary slightly.

Predicted ¹H NMR (400 MHz, CDCl₃):

- δ ~2.8-3.0 ppm (m, 1H): Methine proton on the cyclopentane ring attached to the nitrogen (N-CH). The multiplicity would be a multiplet due to coupling with the adjacent CH₂ protons on the ring.

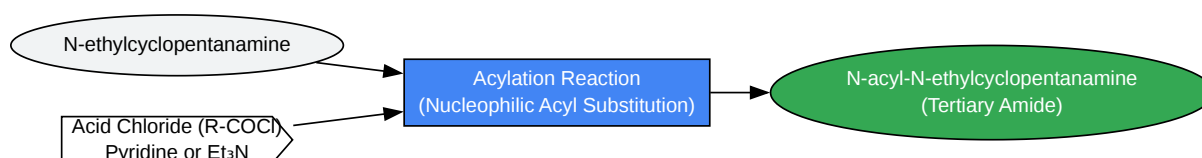
- δ ~2.6 ppm (q, 2H, $J \approx 7.2$ Hz): Methylene protons of the ethyl group (N-CH₂-CH₃). The quartet arises from coupling to the three protons of the adjacent methyl group.
- δ ~1.4-1.8 ppm (m, 8H): The eight methylene protons on the cyclopentane ring (C₅H₁₀). These protons are in different chemical environments and would appear as a complex, overlapping multiplet.
- δ ~1.1 ppm (t, 3H, $J \approx 7.2$ Hz): Methyl protons of the ethyl group (N-CH₂-CH₃). The triplet is due to coupling with the two protons of the adjacent methylene group.
- δ ~1.0 ppm (br s, 1H): The amine proton (N-H). This peak is often broad and may not show clear coupling. Its chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

- δ ~59-61 ppm: Methine carbon of the cyclopentane ring attached to nitrogen (N-CH).
- δ ~43-45 ppm: Methylene carbon of the ethyl group (CH₂-CH₃).
- δ ~32-34 ppm: Methylene carbons of the cyclopentane ring adjacent to the N-CH carbon.
- δ ~23-25 ppm: Methylene carbons of the cyclopentane ring beta to the N-CH carbon.
- δ ~15-17 ppm: Methyl carbon of the ethyl group (CH₂-CH₃).

Chemical Reactivity and Synthetic Utility

As a secondary amine, **N-ethylcyclopentanamine** is a versatile nucleophile. It readily participates in reactions such as acylation to form amides, alkylation to form tertiary amines, and reactions with sulfonyl chlorides to form sulfonamides.



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Figure 3: A typical workflow for the acylation of **N-ethylcyclopentanamine**.

This reactivity makes it a valuable intermediate for introducing the N-ethylcyclopentyl moiety into a target molecule, which can be desirable for modulating lipophilicity and steric bulk in drug candidates.

Relevance in Research and Drug Development

N-ethylcyclopentanamine serves as a quintessential building block in medicinal chemistry.^[1]

While direct biological activity of the compound itself is not widely reported, its structural components are present in various biologically active molecules. The cyclopentane ring is a bioisostere for other cyclic systems and can confer favorable properties. The secondary amine provides a key handle for combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for high-throughput screening. For example, derivatives of N-alkyl amines are crucial side chains in 4-aminoquinoline-based antimalarial drugs, where the nature of the amine side chain dictates efficacy and helps overcome drug resistance.

Safety, Handling, and Storage

GHS Hazard Classification:

- Flammable liquids (Category 3)^[4]
- Skin corrosion/irritation (Category 1B)^[4]
- Serious eye damage/eye irritation (Category 1)^[4]

Safety and Handling:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

- Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[5\]](#)
- Protect from light. Storage at -20°C is recommended for long-term stability.

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